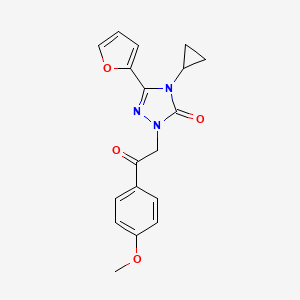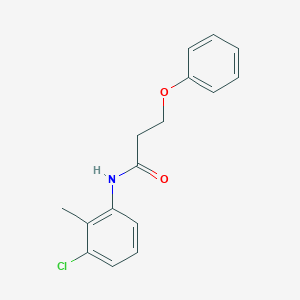
N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide” is a chemical compound that contains a propanamide group attached to a phenyl ring, which is further substituted with a phenoxy group and a 3-chloro-2-methylphenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with a phenoxy group and a 3-chloro-2-methylphenyl group .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Some compounds with similar structures have been studied for their corrosion inhibition properties. Schiff base compounds, including those with oxygen, nitrogen, and sulfur donors, have been investigated for their ability to inhibit corrosion of mild steel in acidic solutions. These studies suggest that similar compounds, including N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide, could potentially be used as corrosion inhibitors due to their molecular structure and the presence of heteroatoms (Leçe, Emregül, & Atakol, 2008).
Antipathogenic Activity
Research on thiourea derivatives, including some with phenoxypropanamide structures, has shown significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential application of this compound in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthetic Applications
The synthesis and characterization of Schiff bases and their applications in various fields have been extensively studied. Schiff bases derived from similar compounds show potential in catalysis and as intermediates in organic synthesis. This indicates that this compound could be valuable in synthetic chemistry for the production of complex molecules (Uddin et al., 2020).
Polymer Science
The development of aromatic polyamides and polyimides using similar compounds as monomers demonstrates their utility in creating high-performance materials with excellent thermal stability, solubility, and mechanical properties. These materials have potential applications in aerospace, electronics, and coatings. Thus, this compound could contribute to the field of advanced polymer materials (Yang & Lin, 1995).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A compound with a similar structure,(3S)-N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target in mycobacterium tuberculosis, it may affect the fatty acid synthesis pathway, asEnoyl-[acyl-carrier-protein] reductase [NADH] is a key enzyme in this pathway .
Result of Action
Based on its potential target, it may inhibit the growth of mycobacterium tuberculosis by disrupting fatty acid synthesis .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-14(17)8-5-9-15(12)18-16(19)10-11-20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCSPIJNSLVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

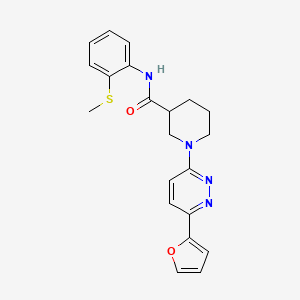

![4-[3-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2605244.png)
![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)
![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)
![3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B2605253.png)
![(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2605254.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)
![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)

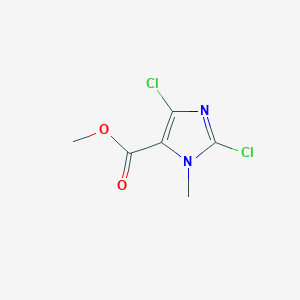
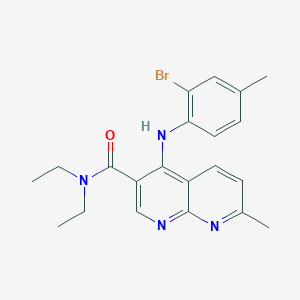
![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
